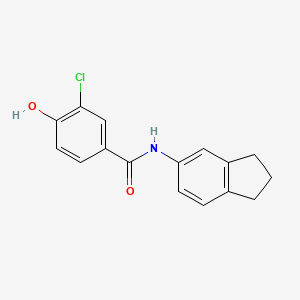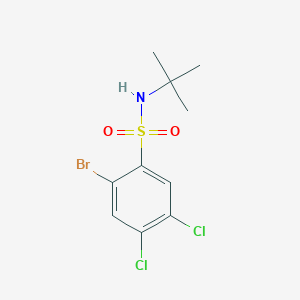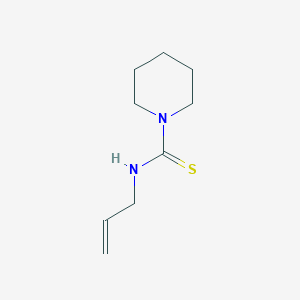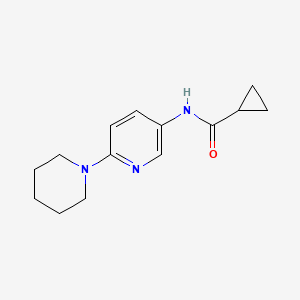
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide involves the inhibition of various enzymes and proteins that play a role in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide are diverse and wide-ranging. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been found to enhance the activity of various neurotransmitters, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide for lab experiments is its broad range of potential therapeutic applications. This compound has been shown to exhibit activity against various diseases, which makes it a promising candidate for future drug development. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are numerous future directions for research on 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide. One potential avenue of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound, which may help to identify new therapeutic targets. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound in animal models, which will be essential for its eventual use in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide have been the subject of numerous scientific research studies. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-9-12(5-7-15(14)19)16(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9,19H,1-3H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMLKEMQFRXITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)

